molecular formula C18H28O10 B12058847 2-Methyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl bis(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate)

2-Methyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl bis(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate)

Cat. No.: B12058847
M. Wt: 404.4 g/mol
InChI Key: OENNSQAEPFFGAD-UHFFFAOYSA-N
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Description

2-Methyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl bis(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate) is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features multiple functional groups, including hydroxyl, ester, and alkyne groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl bis(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate) typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted alkyne derivatives.

Scientific Research Applications

2-Methyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl bis(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its multiple functional groups.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In drug delivery, for example, the ester groups can undergo hydrolysis to release active pharmaceutical ingredients. The alkyne group can participate in click chemistry reactions, facilitating the conjugation of the compound to various biomolecules. The hydroxyl groups can form hydrogen bonds, influencing the compound’s interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone
  • 2-Hydroxy-2-methyl-1-phenyl-1-propanone
  • 2-Hydroxy-2-methyl-1-phenylpropan-1-one

Uniqueness

2-Methyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl bis(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate) is unique due to its combination of multiple functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C18H28O10

Molecular Weight

404.4 g/mol

IUPAC Name

[2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxo-3-prop-2-ynoxypropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate

InChI

InChI=1S/C18H28O10/c1-5-6-26-15(25)18(4,11-27-13(23)16(2,7-19)8-20)12-28-14(24)17(3,9-21)10-22/h1,19-22H,6-12H2,2-4H3

InChI Key

OENNSQAEPFFGAD-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)C(=O)OCC(C)(COC(=O)C(C)(CO)CO)C(=O)OCC#C

Origin of Product

United States

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